The compound (3S,8R,9S,10R,13S,14S)-3-((tert-butyldimethylsilyl)oxy)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl trifluoromethanesulfonate is a complex organic molecule with significant implications in medicinal chemistry and organic synthesis. Its molecular formula is , and it has a CAS number of 42151-23-5. This compound is classified as a silyl ether and is notable for its structural features that include multiple stereocenters and a trifluoromethanesulfonate group.
The compound can be sourced from various chemical suppliers and is often used in research settings for its potential applications in drug development and synthesis of other complex organic molecules. It is particularly relevant in the context of steroidal compounds due to its structural similarities to steroid frameworks.
This compound belongs to the class of triflates, which are characterized by the presence of the trifluoromethanesulfonate group. It also falls under the category of silyl ethers, which are important in protecting functional groups during chemical reactions.
The synthesis of this compound typically involves multiple steps that may include:
The synthesis may require careful control of reaction conditions such as temperature and solvent choice to ensure high yields and selectivity for the desired stereoisomer. Techniques such as chromatography are often employed for purification.
The molecular structure features a complex arrangement with multiple chiral centers. The presence of the tert-butyldimethylsilyl group serves as a protective moiety for hydroxyl functionalities.
CC(C)(C)[Si](C)(C)O[C@@H]1C[C@@H]2CC[C@H]3[C@@H]4CCC(=O)[C@@]4(C)CC[C@@H]3[C@@]2(C)C=C1
InChI=1S/C25H42O2Si/c1-23(2,3)28(6,7)27-18-12-14-24(4)17(16-18)8-9-19-20-10-11-22(26)25(20,5)15-13-21(19)24/h12,14,17-21H,8-11,13,15-16H2,1-7H3/t17-,18-,19-,20-,21-,24-,25-/m0/s1
The compound can participate in various chemical reactions typical for silyl ethers and triflates:
Reactions involving this compound often require specific conditions to ensure that side reactions do not occur due to the presence of multiple functional groups.
The mechanism by which this compound exerts its effects—particularly if used in biological contexts—can involve:
Further studies would be required to elucidate specific mechanisms at a molecular level through techniques such as molecular docking or kinetic assays.
This compound is typically a solid at room temperature with properties influenced by its large hydrophobic regions due to the silyl and hydrocarbon portions.
This compound has potential applications in:
CAS No.: 18810-58-7
CAS No.: 13319-33-0
CAS No.:
CAS No.: 656830-26-1
CAS No.: 15145-06-9
CAS No.: 2448269-30-3